N-Acetylmuramyl-L-alanyl-D-isoglutamine

Catalog No.
S536460
CAS No.
53678-77-6
M.F
C19H32N4O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylmuramyl-L-alanyl-D-isoglutamine

CAS Number

53678-77-6

Product Name

N-Acetylmuramyl-L-alanyl-D-isoglutamine

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C19H32N4O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C19H32N4O11/c1-8(18(32)23-11(17(20)31)4-5-14(28)29)21-19(33)9(2)34-16(15(30)13(27)7-25)12(6-24)22-10(3)26/h6,8-9,11-13,15-16,25,27,30H,4-5,7H2,1-3H3,(H2,20,31)(H,21,33)(H,22,26)(H,23,32)(H,28,29)/t8-,9+,11+,12-,13+,15+,16+/m0/s1

InChI Key

MEJOVVKHFORGKW-HOMBLFBHSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetylmuramyl Alanyl Isoglutamine, Acetylmuramyl-Alanyl-Isoglutamine, Alanyl Isoglutamine, Acetylmuramyl, Dipeptide, Muramyl, Isoglutamine, Acetylmuramyl Alanyl, Mur NAc L Ala D isoGln, Mur-NAc-L-Ala-D-isoGln, Muramyl Dipeptide, N Acetyl Muramyl L Alanyl D Glutamic alpha Amide, N Acetylmuramyl L Alanyl D Isoglutamine, N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide, N-Acetylmuramyl-L-Alanyl-D-Isoglutamine

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Description

The exact mass of the compound Adjuvant Peptide is 478.2275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Muramic Acids. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • APC Activation: Adjuvant peptides can bind to specific receptors on APCs, such as Toll-like receptors (TLRs). This binding triggers the activation of APCs, leading to increased antigen presentation and T cell stimulation [].
  • Enhanced T cell response: Adjuvant peptides can directly interact with T cells, promoting their proliferation and differentiation into effector T cells, which are crucial for fighting pathogens [].
  • Improved targeting: Some adjuvant peptides can be designed to target specific immune responses, such as Th1 or Th2 responses, which can be beneficial depending on the desired outcome of the vaccine [].

These mechanisms can lead to a more robust and long-lasting immune response compared to vaccines without adjuvants.

Advantages of Adjuvant Peptides

Adjuvant peptides offer several advantages over traditional adjuvants:

  • Specificity: They can be designed to target specific immune pathways, potentially reducing side effects.
  • Safety: Due to their well-defined structure, adjuvant peptides are generally considered safer than complex adjuvants.
  • Feasibility: They can be easily synthesized and modified in the lab, allowing for rapid development and customization of vaccines.

Research Applications

Adjuvant peptides are being explored for various vaccine applications, including:

  • Viral vaccines: Researchers are developing adjuvant peptides to enhance the immune response to vaccines against viruses such as HIV, influenza, and hepatitis [].
  • Bacterial vaccines: Adjuvant peptides are being investigated as a way to improve the efficacy of vaccines against bacterial pathogens like tuberculosis and Staphylococcus aureus [].
  • Cancer vaccines: Adjuvant peptides hold promise in stimulating the immune system to recognize and attack cancer cells [].

N-Acetylmuramyl-L-alanyl-D-isoglutamine is a synthetic compound that plays a significant role in immunology, particularly as an immunoadjuvant. It is derived from the peptidoglycan layer of bacterial cell walls, specifically from mycobacteria. The compound is characterized by its unique structure, which includes a muramyl dipeptide backbone. Its chemical formula is C19H32N4O11C_{19}H_{32}N_{4}O_{11}, and it is known for its ability to enhance immune responses.

  • Adjuvant peptides interact with APCs, such as dendritic cells, through their specific motifs. This interaction triggers a cascade of events within the APC, leading to increased antigen presentation, activation of T and B lymphocytes, and ultimately, a stronger immune response against the target antigen [].
  • As with any research compound, potential safety hazards of adjuvant peptides need to be evaluated thoroughly.
  • Some studies suggest that certain adjuvant peptides might cause autoimmune reactions or unwanted inflammatory responses. More research is needed to establish definitive safety profiles for specific adjuvant peptides.
, primarily involving hydrolysis and acylation. For instance, it can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and sugar moieties. Additionally, N-acetylmuramyl-L-alanyl-D-isoglutamine can participate in acylation reactions, where it reacts with different acylating agents to form derivatives that may exhibit altered biological activities .

N-Acetylmuramyl-L-alanyl-D-isoglutamine exhibits significant immunological activity. It acts as an immunoadjuvant by stimulating the immune system, particularly enhancing the activity of macrophages and T-cells. This compound has been shown to induce a non-specific migration inhibitory factor-like activity, which is crucial for immune responses against infections . Its ability to modulate immune functions makes it a subject of interest in vaccine development and cancer therapy.

The synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine typically involves several steps:

  • Starting Materials: The synthesis often begins with N-acetylmuramic acid and L-alanine.
  • Coupling Reaction: A coupling reaction is performed to link the amino acids through peptide bond formation.
  • Acetylation: The resulting peptide is then acetylated to form the final product.
  • Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity and yield .

N-Acetylmuramyl-L-alanyl-D-isoglutamine has several applications:

  • Immunology: Used as an adjuvant in vaccines to enhance immune responses.
  • Cancer Therapy: Investigated for its potential in augmenting anti-tumor immunity.
  • Research: Employed in studies related to immune modulation and the mechanisms of action of bacterial components .

Studies on the interactions of N-acetylmuramyl-L-alanyl-D-isoglutamine focus on its binding with immune cells and receptors. It has been shown to interact with Toll-like receptors, leading to the activation of signaling pathways that enhance immune responses. These interactions are crucial for understanding how this compound can be utilized in therapeutic settings .

Several compounds share structural and functional similarities with N-acetylmuramyl-L-alanyl-D-isoglutamine. Here are some notable examples:

Compound NameSimilaritiesUnique Features
N-Acetylmuramic AcidContains muramic acid; involved in bacterial cell wall structurePrecursor to N-acetylmuramyl-L-alanyl-D-isoglutamine
Muramyl DipeptideSimilar dipeptide structure; immunomodulatory effectsNaturally occurring; found in various bacteria
N-Acetyl-beta-D-glucosaminyl-(1-->4)-MuramylShares acetylated sugar moiety; involved in immune responseMore complex structure with additional sugar units
N-Acetylmuramoyl-L-alanineContains similar amino acids; potential immunological propertiesLacks the D-isoglutamine component

N-Acetylmuramyl-L-alanyl-D-isoglutamine stands out due to its specific combination of amino acids and its potent immunological activity, making it a valuable compound in both research and therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

492.20675785 g/mol

Monoisotopic Mass

492.20675785 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2U7S2HVO96

MeSH Pharmacological Classification

Adjuvants, Immunologic

Wikipedia

Muramyl_dipeptide

Dates

Modify: 2023-08-15
1: Nielsen AE, Hantho JD, Mancini RJ. Synthetic agonists of NOD-like, RIG-I-like, and C-type lectin receptors for probing the inflammatory immune response. Future Med Chem. 2017 Aug;9(12):1345-1360. doi: 10.4155/fmc-2017-0101. Epub 2017 Aug 4. Review. PubMed PMID: 28776416.
2: Al Nabhani Z, Dietrich G, Hugot JP, Barreau F. Nod2: The intestinal gate keeper. PLoS Pathog. 2017 Mar 2;13(3):e1006177. doi: 10.1371/journal.ppat.1006177. eCollection 2017 Mar. Review. PubMed PMID: 28253332; PubMed Central PMCID: PMC5333895.
3: Salem M, Ammitzboell M, Nys K, Seidelin JB, Nielsen OH. ATG16L1: A multifunctional susceptibility factor in Crohn disease. Autophagy. 2015 Apr 3;11(4):585-94. doi: 10.1080/15548627.2015.1017187. Review. PubMed PMID: 25906181; PubMed Central PMCID: PMC4502774.
4: Chavarría-Smith J, Vance RE. The NLRP1 inflammasomes. Immunol Rev. 2015 May;265(1):22-34. doi: 10.1111/imr.12283. Review. PubMed PMID: 25879281.
5: Hrnčířová L, Krejsek J, Šplíchal I, Hrnčíř T. Crohn's disease: a role of gut microbiota and Nod2 gene polymorphisms in disease pathogenesis. Acta Medica (Hradec Kralove). 2014;57(3):89-96. doi: 10.14712/18059694.2014.46. Review. PubMed PMID: 25649363.
6: Cui J, Chen Y, Wang HY, Wang RF. Mechanisms and pathways of innate immune activation and regulation in health and cancer. Hum Vaccin Immunother. 2014;10(11):3270-85. doi: 10.4161/21645515.2014.979640. Review. PubMed PMID: 25625930; PubMed Central PMCID: PMC4514086.
7: Boyle JP, Parkhouse R, Monie TP. Insights into the molecular basis of the NOD2 signalling pathway. Open Biol. 2014 Dec;4(12). pii: 140178. doi: 10.1098/rsob.140178. Review. PubMed PMID: 25520185; PubMed Central PMCID: PMC4281710.
8: Leblanc P, Moise L, Luza C, Chantaralawan K, Lezeau L, Yuan J, Field M, Richer D, Boyle C, Martin WD, Fishman JB, Berg EA, Baker D, Zeigler B, Mais DE, Taylor W, Coleman R, Warren HS, Gelfand JA, De Groot AS, Brauns T, Poznansky MC. VaxCelerate II: rapid development of a self-assembling vaccine for Lassa fever. Hum Vaccin Immunother. 2014;10(10):3022-38. doi: 10.4161/hv.34413. Review. PubMed PMID: 25483693; PubMed Central PMCID: PMC5443105.
9: Behr MA, Divangahi M. Freund's adjuvant, NOD2 and mycobacteria. Curr Opin Microbiol. 2015 Feb;23:126-32. doi: 10.1016/j.mib.2014.11.015. Epub 2014 Dec 5. Review. PubMed PMID: 25483349.
10: Schwendener RA. Liposomes as vaccine delivery systems: a review of the recent advances. Ther Adv Vaccines. 2014 Nov;2(6):159-82. doi: 10.1177/2051013614541440. Review. PubMed PMID: 25364509; PubMed Central PMCID: PMC4212474.
11: Meyers PA, Chou AJ. Muramyl tripeptide-phosphatidyl ethanolamine encapsulated in liposomes (L-MTP-PE) in the treatment of osteosarcoma. Adv Exp Med Biol. 2014;804:307-21. doi: 10.1007/978-3-319-04843-7_17. Review. PubMed PMID: 24924182.
12: Karaulov AV, Kaliuzhin OV. [Immunotherapy for infectious diseases: challenges and prospects]. Ter Arkh. 2013;85(11):100-8. Review. Russian. PubMed PMID: 24432609.
13: Wiest R, Lawson M, Geuking M. Pathological bacterial translocation in liver cirrhosis. J Hepatol. 2014 Jan;60(1):197-209. doi: 10.1016/j.jhep.2013.07.044. Epub 2013 Aug 28. Review. PubMed PMID: 23993913.
14: Bawa M, Saraswat VA. Gut-liver axis: role of inflammasomes. J Clin Exp Hepatol. 2013 Jun;3(2):141-9. doi: 10.1016/j.jceh.2013.03.225. Epub 2013 Apr 15. Review. PubMed PMID: 25755488; PubMed Central PMCID: PMC4216435.
15: Nakano M, Kambe N. [The present and the prospect of study on Blau syndrome/early-onset sarcoidosis]. Nihon Rinsho. 2013 Apr;71(4):737-41. Review. Japanese. PubMed PMID: 23678609.
16: Jakopin Ž. Murabutide revisited: a review of its pleiotropic biological effects. Curr Med Chem. 2013;20(16):2068-79. Review. PubMed PMID: 23531213.
17: Yao Q. Nucleotide-binding oligomerization domain containing 2: structure, function, and diseases. Semin Arthritis Rheum. 2013 Aug;43(1):125-30. doi: 10.1016/j.semarthrit.2012.12.005. Epub 2013 Jan 24. Review. PubMed PMID: 23352252.
18: Salem M, Seidelin JB, Rogler G, Nielsen OH. Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. Cell Mol Life Sci. 2013 Sep;70(18):3391-404. doi: 10.1007/s00018-012-1246-4. Epub 2012 Dec 29. Review. PubMed PMID: 23275943.
19: Contassot E, Beer HD, French LE. Interleukin-1, inflammasomes, autoinflammation and the skin. Swiss Med Wkly. 2012 May 31;142:w13590. doi: 10.4414/smw.2012.13590. Review. PubMed PMID: 22653747.
20: Dzierzbicka K, Wardowska A, Trzonkowski P. Recent developments in the synthesis and biological activity of muramylpeptides. Curr Med Chem. 2011;18(16):2438-51. Review. PubMed PMID: 21568914.

Explore Compound Types